![molecular formula C12H15NO3 B3040647 Methyl 2-morpholin-4-ylbenzoate CAS No. 223560-37-0](/img/structure/B3040647.png)
Methyl 2-morpholin-4-ylbenzoate
Overview
Description
“Methyl 2-morpholin-4-ylbenzoate” is a chemical compound with the molecular formula C12H15NO3. It is a product offered by several chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-morpholin-4-ylbenzoate” are not directly available from the search results .Scientific Research Applications
- Methyl 2-morpholin-4-ylbenzoate has been studied for its nonlinear optical properties. Organic single crystals of this compound have been grown using the slow solvent evaporation method . These crystals exhibit second harmonic conversion (SHC) behavior, making them potentially useful for optoelectronic devices.
- The overlap of π-orbitals in the conjugated system of this compound leads to enhanced electronic NLO polarization response. Large hyperpolarizabilities result from factors such as π-delocalization length, dimensionality, and donor–acceptor groups .
- The crystal engineering approach involving carboxylic acids has become attractive for creating organic crystals with specific properties. Methyl 2-morpholin-4-ylbenzoate belongs to the benzoate family, which includes other compounds like methyl p-hydroxybenzoate and 2-amino-4-methylpyridinium 4-nitrobenzoate. These crystals exhibit SHC and are promising for nonlinear optical applications .
Nonlinear Optical (NLO) Materials
Crystal Engineering and Design
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-morpholin-4-ylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)10-4-2-3-5-11(10)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWHGJCMQIPDKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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